molecular formula C15H16N4O5S B2391606 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide CAS No. 1396859-80-5

2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide

Cat. No. B2391606
CAS RN: 1396859-80-5
M. Wt: 364.38
InChI Key: KFRQLSSVPBMBCZ-UHFFFAOYSA-N
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Description

2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide, also known as CBX, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CBX belongs to the class of sulfonamide compounds and has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antiviral Activity

Research has shown that compounds involving oxazole and related structures can be synthesized for antiviral purposes. For instance, thiazole nucleosides, which share a structural similarity with oxazole compounds, have been tested for in vitro activity against various viruses, demonstrating significant antiviral activity and also acting as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Copper-Catalyzed Intramolecular Cyclization

The synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization has been documented, illustrating the versatility of oxazole derivatives in chemical synthesis. This process enables the introduction of various functionalities at the 4-position of the oxazole ring, expanding the utility of oxazole derivatives in medicinal chemistry and drug design (Kumar et al., 2012).

Gold-Catalyzed Oxidation Strategy

A gold-catalyzed oxidation strategy has been employed for the modular synthesis of 2,4-disubstituted oxazoles, showcasing an efficient method for constructing this important structural motif found in natural products. This approach underscores the potential of using metal-catalyzed reactions to access complex oxazole structures, which are prevalent in pharmaceutical agents (Luo et al., 2012).

Synthesis and Characterization of Research Chemicals

While the focus on specific research chemicals differs from the query compound, the methodology for synthesizing and characterizing new psychoactive substances provides a framework that could be applicable to studying 2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide. Such research emphasizes the importance of analytical techniques in identifying and understanding new compounds (McLaughlin et al., 2016).

Application in Synthesis of Macrolides

Oxazoles have been utilized as precursors in the synthesis of macrocyclic lactones, demonstrating the utility of oxazole derivatives in synthesizing complex natural products. This application highlights the role of oxazole structures in facilitating synthetic strategies for producing biologically active compounds (Wasserman et al., 1981).

properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-(4-sulfamoylphenyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c16-25(22,23)11-6-4-10(5-7-11)17-14(21)12-8-24-15(18-12)19-13(20)9-2-1-3-9/h4-9H,1-3H2,(H,17,21)(H2,16,22,23)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRQLSSVPBMBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclobutanecarboxamido)-N-(4-sulfamoylphenyl)oxazole-4-carboxamide

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